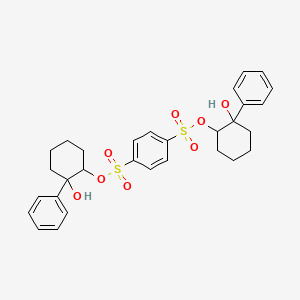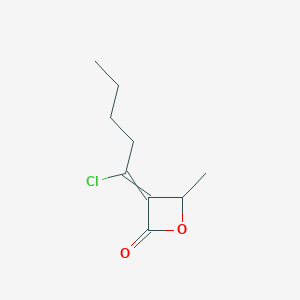![molecular formula C28H62O4Si2 B14211361 Acetic acid;2-[(dodecyl-methyl-octylsilyl)oxy-ethyl-methylsilyl]ethanol CAS No. 797760-68-0](/img/structure/B14211361.png)
Acetic acid;2-[(dodecyl-methyl-octylsilyl)oxy-ethyl-methylsilyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-[(dodecyl-methyl-octylsilyl)oxy-ethyl-methylsilyl]ethanol is a complex organosilicon compound It is characterized by the presence of both acetic acid and ethanol functional groups, along with a long alkyl chain and silicon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[(dodecyl-methyl-octylsilyl)oxy-ethyl-methylsilyl]ethanol typically involves multiple steps. One common method includes the reaction of acetic acid with a silicon-containing alcohol under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process. Industrial methods also focus on minimizing by-products and waste, making the production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-[(dodecyl-methyl-octylsilyl)oxy-ethyl-methylsilyl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The silicon atoms in the compound can participate in substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Acetic acid;2-[(dodecyl-methyl-octylsilyl)oxy-ethyl-methylsilyl]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound’s unique properties make it useful in the study of biological membranes and as a potential drug delivery agent.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and in the development of new pharmaceuticals.
Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its chemical stability and versatility.
Mecanismo De Acción
The mechanism by which acetic acid;2-[(dodecyl-methyl-octylsilyl)oxy-ethyl-methylsilyl]ethanol exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The compound’s long alkyl chain and silicon atoms allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its functional groups can participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid;2-[(dodecyl-methyl-silyl)oxy-ethyl-methylsilyl]ethanol
- Acetic acid;2-[(octyl-methyl-silyl)oxy-ethyl-methylsilyl]ethanol
- Acetic acid;2-[(dodecyl-silyl)oxy-ethyl-methylsilyl]ethanol
Uniqueness
Compared to similar compounds, acetic acid;2-[(dodecyl-methyl-octylsilyl)oxy-ethyl-methylsilyl]ethanol stands out due to its specific combination of functional groups and long alkyl chain. This unique structure imparts distinct chemical and physical properties, making it particularly valuable in applications requiring high chemical stability and versatility.
Propiedades
Número CAS |
797760-68-0 |
|---|---|
Fórmula molecular |
C28H62O4Si2 |
Peso molecular |
519.0 g/mol |
Nombre IUPAC |
acetic acid;2-[(dodecyl-methyl-octylsilyl)oxy-ethyl-methylsilyl]ethanol |
InChI |
InChI=1S/C26H58O2Si2.C2H4O2/c1-6-9-11-13-15-16-17-18-20-22-25-30(5,24-21-19-14-12-10-7-2)28-29(4,8-3)26-23-27;1-2(3)4/h27H,6-26H2,1-5H3;1H3,(H,3,4) |
Clave InChI |
HVUMOXBMKAEEDJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC[Si](C)(CCCCCCCC)O[Si](C)(CC)CCO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl (spiro[2.5]octan-1-yl)acetate](/img/structure/B14211307.png)
![Benzenesulfonamide, 3-chloro-2-methyl-N-[4-(4-nitrophenoxy)phenyl]-](/img/structure/B14211311.png)
![3-[Di(prop-2-en-1-yl)amino]benzonitrile](/img/structure/B14211331.png)
![2-({2-[(4-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14211332.png)
![Trimethyl({6-[(prop-2-en-1-yl)oxy]hexyl}oxy)silane](/img/structure/B14211342.png)
![2-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-5-nitrobenzonitrile](/img/structure/B14211345.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B14211348.png)


![2-[(Oct-1-en-1-yl)sulfanyl]naphthalene](/img/structure/B14211358.png)
![Benzenemethanamine, N-[2-(phenylseleno)cyclohexylidene]-](/img/structure/B14211359.png)

